molecular formula C5H3Br2N B081906 3,4-Dibromopyridine CAS No. 13534-90-2

3,4-Dibromopyridine

Cat. No.: B081906
CAS No.: 13534-90-2
M. Wt: 236.89 g/mol
InChI Key: ZFZWZGANFCWADD-UHFFFAOYSA-N
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Description

3,4-Dibromopyridine is an organic compound with the molecular formula C₅H₃Br₂N. It is a derivative of pyridine, where two bromine atoms are substituted at the 3rd and 4th positions of the pyridine ring. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

The primary target of 3,4-Dibromopyridine is the carbon atoms at the 3 and 4 positions of the pyridine ring . These positions are particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring .

Mode of Action

This compound undergoes a nucleophilic aromatic substitution reaction (S N Ar) with ammonia . The ammonia attacks the carbon at the 4-position, which is more deactivated than the 3-position . This attack results in the breakage of the double bond, leading to a loss of aromaticity . This forms a carbanionic Meisenheimer intermediate . The bromine at the 4-position then leaves, and the double bond reforms, restoring the aromaticity in the ring . This results in a net substitution of a bromine atom with an ammonia group .

Pharmacokinetics

Given its molecular weight of 23689 , it is likely to have good bioavailability

Result of Action

The primary result of this compound’s action is the substitution of a bromine atom with an ammonia group on the pyridine ring . This can significantly alter the chemical properties of the pyridine ring, potentially affecting its interactions with other molecules and its role in various biochemical processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of ammonia is necessary for the compound’s nucleophilic aromatic substitution reaction Additionally, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dibromopyridine can be synthesized through several methods. One common approach involves the bromination of pyridine derivatives. For instance, the bromination of 3-bromopyridine using bromine in the presence of a catalyst such as iron or aluminum bromide can yield this compound. Another method involves the direct bromination of pyridine under controlled conditions to achieve selective substitution at the 3rd and 4th positions.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromopyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate are used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.

    Reduction: Lithium aluminum hydride or other hydride donors are used in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine yields an aminopyridine derivative, while Suzuki-Miyaura coupling produces biaryl compounds.

Scientific Research Applications

3,4-Dibromopyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as an intermediate in the preparation of biologically active compounds that can be used in drug discovery and development.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Comparison with Similar Compounds

    3-Bromopyridine: A monobrominated derivative of pyridine, used in similar synthetic applications.

    4-Bromopyridine: Another monobrominated pyridine derivative with comparable reactivity.

    2,3-Dibromopyridine: A dibrominated pyridine with bromine atoms at the 2nd and 3rd positions, exhibiting different reactivity due to the position of the substituents.

Uniqueness: 3,4-Dibromopyridine is unique due to the specific positioning of the bromine atoms, which allows for selective reactions and the formation of distinct products. Its reactivity profile makes it a versatile intermediate in organic synthesis, enabling the construction of a wide variety of complex molecules.

Properties

IUPAC Name

3,4-dibromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N/c6-4-1-2-8-3-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZWZGANFCWADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355746
Record name 3,4-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13534-90-2
Record name 3,4-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dibromopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main synthetic applications of 3,4-dibromopyridine in heterocyclic chemistry?

A1: this compound serves as a versatile building block for synthesizing various nitrogen-containing heterocycles. Its utility stems from the reactivity of the bromine atoms, allowing for site-selective modifications. For example, researchers have successfully employed this compound in palladium-catalyzed reactions to create both 5-azaindoles and 6-azaindoles. [, ] This is achieved by exploiting the differing reactivity of the bromine atoms in this compound under specific reaction conditions.

Q2: Can you elaborate on the site-selective functionalization of this compound in the synthesis of azaindoles and carbolines?

A2: The synthesis of 6-azaindoles utilizes a sequential approach. First, a site-selective Sonogashira reaction with an alkyne targets the bromine atom at the 4-position of this compound. [] Subsequently, a palladium-catalyzed tandem C-N coupling and cyclization with an amine lead to the 6-azaindole core.

Q3: Are there alternative synthetic routes to β- and δ-carbolines starting from this compound?

A3: Yes, a stepwise approach has also been reported. [] This strategy involves a site-selective Suzuki-Miyaura reaction of this compound with o-bromophenylboronic acid. This reaction primarily targets the bromine atom at the 4-position due to the steric hindrance imposed by the adjacent bromine atom at the 3-position. The resulting intermediate then undergoes a copper-catalyzed Ullmann reaction with an appropriate amine, resulting in a double C–N coupling and ultimately yielding the desired β- or δ-carboline.

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